molecular formula C10H22Cl2N2 B12988000 N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No.: B12988000
M. Wt: 241.20 g/mol
InChI Key: UZCYGBRCLNKSAH-UHFFFAOYSA-N
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Description

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound belonging to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet commercial demands. These methods may include continuous flow processes and the use of advanced catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a key intermediate in the synthesis of various complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The pathways involved in these effects are complex and may include changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids, such as:

Uniqueness

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-9-4-5-10(2,12-9)7-8(6-9)11-3;;/h8,11-12H,4-7H2,1-3H3;2*1H

InChI Key

UZCYGBRCLNKSAH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(N1)(CC(C2)NC)C.Cl.Cl

Origin of Product

United States

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